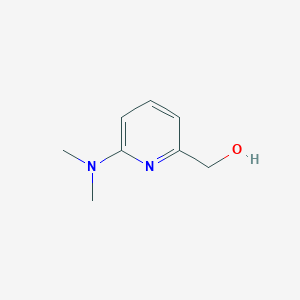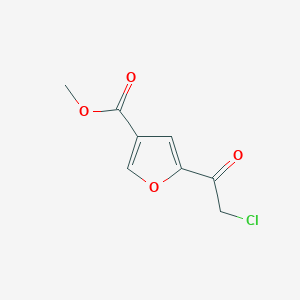
2-(6-Amino-1H-indol-3-yl)acétonitrile
Vue d'ensemble
Description
2-(6-Amino-1h-indol-3-yl)acetonitrile is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Amino-1h-indol-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Amino-1h-indol-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des dérivés de l'indole
Les dérivés de l'indole, dont le 2-(6-Amino-1H-indol-3-yl)acétonitrile, sont des motifs répandus présents dans certains alcaloïdes . Ils jouent un rôle important en biologie cellulaire et ont suscité un intérêt croissant ces dernières années pour leur potentiel dans le traitement de divers troubles .
Composés biologiquement actifs
L'application des dérivés de l'indole comme composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et différents types de troubles dans le corps humain a suscité un intérêt croissant ces dernières années . Les indoles, naturels et synthétiques, présentent diverses propriétés vitales sur le plan biologique .
Production biotechnologique
L'indole est une molécule de signalisation produite à la fois par les bactéries et les plantes . Outre ses rôles naturels, l'indole a également une valeur pour les applications aromatiques et de parfum, par exemple dans l'industrie alimentaire ou la parfumerie .
Potentiel thérapeutique
L'indole peut être transformé en plusieurs composés halogénés et oxygénés qui présentent une bioactivité prometteuse avec un potentiel thérapeutique pour traiter les maladies humaines .
Fluorophores
Des fluorophores donneur–π–accepteur à base de 2-(1H-indol-3-yl)acétonitrile ont été synthétisés et étudiés pour leurs propriétés optiques, thermiques et d'électroluminescence . Ces fluorophores présentent un rendement quantique de fluorescence élevé et une bonne stabilité thermique .
Neurotransmetteur
La 2-(1H-indol-3-yl)éthanamine, un composé similaire au this compound, se trouve à l'état de traces dans le cerveau des mammifères, agissant possiblement comme un neuromodulateur ou un neurotransmetteur .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 2-(6-amino-1h-indol-3-yl)acetonitrile, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(6-Amino-1h-indol-3-yl)acetonitrile may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can influence a wide range of biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
2-(6-Amino-1h-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(6-Amino-1h-indol-3-yl)acetonitrile, have been shown to interact with enzymes involved in the synthesis and degradation of tryptophan . These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, 2-(6-Amino-1h-indol-3-yl)acetonitrile can bind to proteins and alter their conformation, affecting their function and stability .
Cellular Effects
2-(6-Amino-1h-indol-3-yl)acetonitrile has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 2-(6-Amino-1h-indol-3-yl)acetonitrile, have been reported to affect the expression of genes involved in cell growth and differentiation . This compound can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-(6-Amino-1h-indol-3-yl)acetonitrile involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For instance, 2-(6-Amino-1h-indol-3-yl)acetonitrile can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Amino-1h-indol-3-yl)acetonitrile can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 2-(6-Amino-1h-indol-3-yl)acetonitrile, can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the observed temporal effects .
Dosage Effects in Animal Models
The effects of 2-(6-Amino-1h-indol-3-yl)acetonitrile vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as promoting cell growth and differentiation . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the biological activity of 2-(6-Amino-1h-indol-3-yl)acetonitrile changes significantly at certain dosage levels .
Metabolic Pathways
2-(6-Amino-1h-indol-3-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of indole derivatives . For example, this compound can be metabolized by enzymes involved in the degradation of tryptophan, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity of 2-(6-Amino-1h-indol-3-yl)acetonitrile and its effects on cellular function .
Transport and Distribution
The transport and distribution of 2-(6-Amino-1h-indol-3-yl)acetonitrile within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 2-(6-Amino-1h-indol-3-yl)acetonitrile can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(6-Amino-1h-indol-3-yl)acetonitrile is essential for its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-(6-Amino-1h-indol-3-yl)acetonitrile can affect its activity and interactions with other biomolecules, ultimately influencing its biological effects .
Propriétés
IUPAC Name |
2-(6-amino-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDQQJHSRVEGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
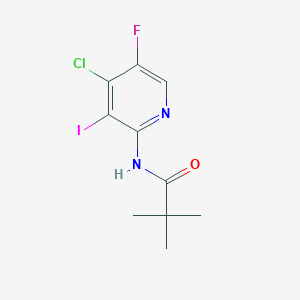
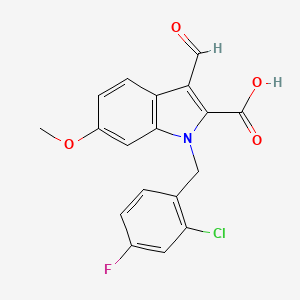

![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)

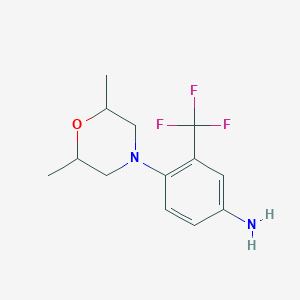
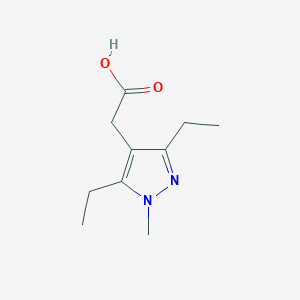
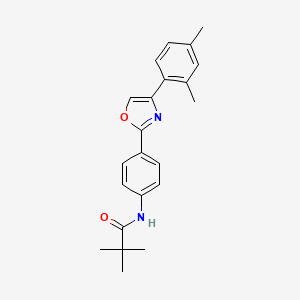
![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)
![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)
![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)
